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molecular formula C11H11NO2 B121847 5-Isopropyl-1H-indole-2,3-dione CAS No. 150560-58-0

5-Isopropyl-1H-indole-2,3-dione

Cat. No. B121847
M. Wt: 189.21 g/mol
InChI Key: LFNQRSQKXQFHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05872115

Procedure details

Step 1): 30% H2O2 (6 ml) was added to a solution of 5-isopropyl-1H-indole-2,3-dione [J. Med. Chem., 19, 391(1976)] (4.0 g, 21.1 mmol) in 1N-NaOH (15 ml) at 5° C. The mixture was stirred for 3 hours at room temperature and then poured into H2O and acidified. The precipitates were filtered to give 5-isopropylanthranilic acid, 2.6 g (68.6%): mp 93°-95° C.
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11]C(=O)[C:9]2=[O:16])([CH3:5])[CH3:4].[OH-].[Na+]>O>[CH:3]([C:6]1[CH:7]=[C:8]([C:9]([OH:16])=[O:1])[C:12]([NH2:11])=[CH:13][CH:14]=1)([CH3:4])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
OO
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)C=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitates were filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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